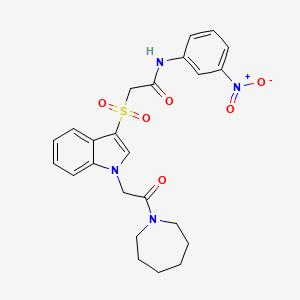![molecular formula C12H14N2O B2539237 [1-(2-Phenylethyl)-1H-pyrazol-4-yl]methanol CAS No. 1341611-65-1](/img/structure/B2539237.png)
[1-(2-Phenylethyl)-1H-pyrazol-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a phenylethyl group attached to the pyrazole ring and a hydroxymethyl group at the 4-position.
Wissenschaftliche Forschungsanwendungen
[1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.
Biology: : It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: : It can be used in the production of agrochemicals and pharmaceutical intermediates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol typically involves the following steps:
Formation of the Pyrazole Core: : The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Introduction of the Phenylethyl Group: : The phenylethyl group can be introduced via a nucleophilic substitution reaction, where the pyrazole core reacts with 2-phenylethyl halides.
Industrial Production Methods
In an industrial setting, the synthesis of This compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the hydroxymethyl group to a carboxylic acid.
Reduction: : Reduction reactions can reduce the pyrazole ring or the phenylethyl group.
Substitution: : Substitution reactions can replace the hydroxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines and halides can be used for substitution reactions.
Major Products Formed
Oxidation: : The major product is the corresponding carboxylic acid.
Reduction: : The major products include reduced pyrazole derivatives and phenylethyl alcohols.
Substitution: : The major products depend on the nucleophile used, resulting in various substituted pyrazoles.
Wirkmechanismus
The mechanism by which [1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. The phenylethyl group can interact with various receptors and enzymes, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological targets, enhancing the compound's binding affinity.
Vergleich Mit ähnlichen Verbindungen
[1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol: is similar to other pyrazole derivatives, such as 1-phenyl-1H-pyrazole-4-carboxylic acid and 1-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid . its unique structure, particularly the presence of the hydroxymethyl group, distinguishes it from these compounds and contributes to its distinct chemical and biological properties.
List of Similar Compounds
1-phenyl-1H-pyrazole-4-carboxylic acid
1-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid
1-(2-phenylethyl)-1H-pyrazole-5-carboxylic acid
1-(2-phenylethyl)-1H-pyrazole-4-amine
Eigenschaften
IUPAC Name |
[1-(2-phenylethyl)pyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-10-12-8-13-14(9-12)7-6-11-4-2-1-3-5-11/h1-5,8-9,15H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYZGALHLBDJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(C=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[[(2S,4S)-4-methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methyl]propanamide](/img/structure/B2539156.png)





![N-(2-ethylphenyl)-2-[4-(3-methylbutyl)-1,5-dioxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(1H)-yl]acetamide](/img/structure/B2539171.png)


![N-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE](/img/structure/B2539174.png)

![3-((5-((2,5-dimethylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2539176.png)
